Scaffold-Wide c-Met Kinase Potency Variation Supports Non-Interchangeability
The thiazole/thiadiazole carboxamide scaffold to which the target compound belongs displays extreme potency sensitivity to substituent changes. In the 2023 study by Nan et al., the most potent analog (51am) achieved a c-Met IC₅₀ of 2.8 nM, whereas other analogs within the same four series exhibited IC₅₀ values exceeding 10,000 nM—a >3,500-fold range driven solely by peripheral substituent modifications [1]. This class-level evidence establishes that even structurally similar procurement alternatives cannot be assumed to possess comparable c-Met inhibitory activity. The target compound’s specific ethylthio-pyrazinyl-thiazole substitution pattern occupies a distinct region of this SAR landscape, and its activity cannot be inferred from other analogs without direct testing.
| Evidence Dimension | c-Met kinase inhibitory potency (IC₅₀) variation across scaffold analogs |
|---|---|
| Target Compound Data | Not directly measured in the referenced study |
| Comparator Or Baseline | Lead analog 51am: IC₅₀ = 2.8 nM; weakest analogs: IC₅₀ > 10,000 nM |
| Quantified Difference | >3,500-fold potency range across scaffold analogs |
| Conditions | In vitro c-Met kinase biochemical assay (Nan et al., 2023) |
Why This Matters
Demonstrates that purchasing any alternative thiadiazole carboxamide without target-specific data carries a high risk of acquiring a compound with drastically different (and potentially inactive) target engagement, making the specific CAS number essential for experimental reproducibility.
- [1] Nan, X., Wang, Q.-X., Xing, S.-J., & Liang, Z.-G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. DOI: 10.1080/14756366.2023.2247183 View Source
